![molecular formula C14H8F3IN2 B2356228 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-61-8](/img/structure/B2356228.png)

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines, including 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

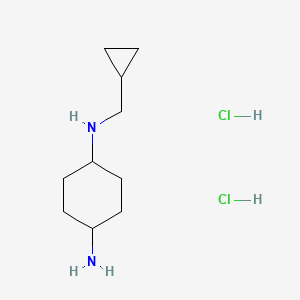

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds strongly depends on the substitution pattern .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Aplicaciones Científicas De Investigación

Synthesis and Application in Cytokinins

6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine derivatives have been used in the synthesis of fluorescent cytokinin analogs. These compounds, including 7-phenylethynylimidazo[4,5-b]pyridine, show enhanced fluorescence in aqueous alkaline solutions and exhibit strong cytokinin activity, useful for studying cytokinins' localization and transport in plant cells or tissues (Nishikawa et al., 2000).

Structural and Charge Distribution Studies

Imidazo[1,2-a]pyridine derivatives have been the subject of X-ray structural investigations to understand their charge distributions. These studies provide insights into the effects of structural modifications, like nitro-group insertion, on electron density distribution in the compound (Tafeenko et al., 1996).

Development of Novel Imidazo[1,2-a]pyrimidine Compounds

Research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds has been conducted, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in creating diverse structures with potential applications in various fields (Liu, 2013).

Application in Radiolabelling and Imaging

These compounds have been utilized in the synthesis of radiolabelled tracers for peripheral benzodiazepine receptors, demonstrating their potential in diagnostic imaging and tracing applications (Huang Gang, 2006); (Katsifis et al., 2000).

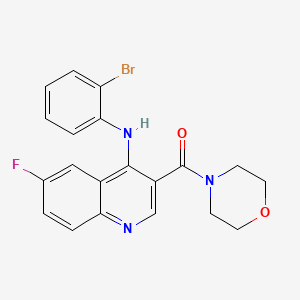

Medicinal Chemistry and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anti-cancer, antimicrobial, antiviral, and antidiabetic activities. This has led to the exploration of its derivatives in the development of new therapeutic agents (Deep et al., 2016).

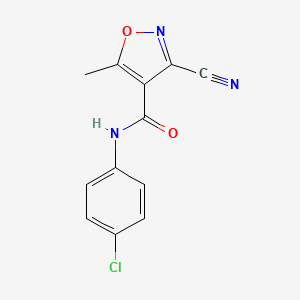

Fluorescent Properties and Synthesis Techniques

The fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been studied, providing valuable insights for the development of novel fluorescent organic compounds (Tomoda et al., 1999).

Direcciones Futuras

Imidazo[1,2-a]pyridines have shown to be an important biologically active moiety . Various imidazo[1,2-a]pyridine-based analogues have been used as lead molecules and are now under human clinical trials . This suggests that there is a promising future for the development of new drugs based on imidazo[1,2-a]pyridines.

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

A related compound, imidazo[1,2-a]pyridine, has been used in a photosensitizer-free visible-light-promoted method for direct trifluoromethylation . This process involves the use of an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

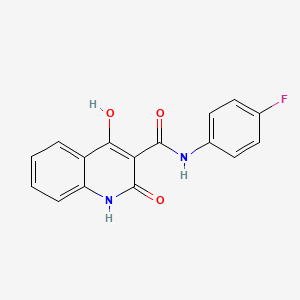

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

6-iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-2-9(6-10)12-8-20-7-11(18)4-5-13(20)19-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMNAXBOYXTXAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)

![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)